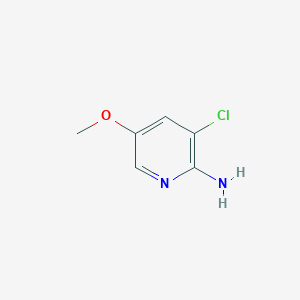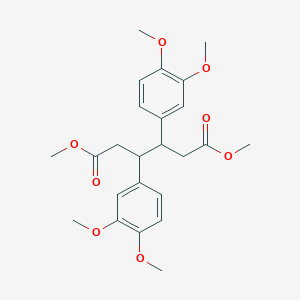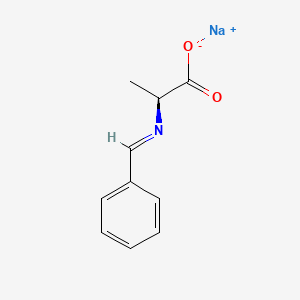![molecular formula C8H16ClFN2O B13449939 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is a synthetic organic compound with the molecular formula C8H15FN2O·HCl. It is characterized by the presence of a fluorinated azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
The synthesis of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom into the azetidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Aminomethylation: The aminomethyl group is introduced via reductive amination reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Industrial Applications: The compound’s reactivity and stability are explored for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated azetidine ring can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The aminomethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated azetidines and aminomethyl derivatives. Compared to these compounds, 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the 2-methylpropan-1-one moiety.
Similar Compounds
- 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
- 1-[3-(Aminomethyl)-3-chloroazetidin-1-yl]-2-methylpropan-1-one
- 1-[3-(Aminomethyl)-3-bromoazetidin-1-yl]-2-methylpropan-1-one .
Propriétés
Formule moléculaire |
C8H16ClFN2O |
|---|---|
Poids moléculaire |
210.68 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C8H15FN2O.ClH/c1-6(2)7(12)11-4-8(9,3-10)5-11;/h6H,3-5,10H2,1-2H3;1H |
Clé InChI |
NFWVPCZWBSBQAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CC(C1)(CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)

![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13449885.png)



![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)

